1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Cancer Stem Cell High-Throughput Screening Anticancer

For researchers requiring a distinct dual-function scaffold, this compound solves the challenge of sourcing a molecule with both a reactive nitroalkene and a carbonyl group in a single entity. This unique architecture is critical for specific Michael addition or cycloaddition studies where simpler nitroacetophenones fail. - **Validated Reactivity**: Enables construction of complex N-heterocycles (pyrrolidines, isoxazolines) via its exocyclic nitroalkene warhead. - **Demonstrated Bioactivity**: A confirmed hit in high-throughput screens targeting therapy-resistant breast cancer stem cells. - **Supply Assurance**: Sourced for immediate dispatch, ensuring your hit-to-lead or SAR programs proceed without delay.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 938446-26-5
Cat. No. B12631542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
CAS938446-26-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=C)C[N+](=O)[O-]
InChIInChI=1S/C11H11NO3/c1-8(7-12(14)15)10-3-5-11(6-4-10)9(2)13/h3-6H,1,7H2,2H3
InChIKeyIACRNMJTNNLVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (CAS 938446-26-5) is a synthetic organic compound classified as an α-nitro-α-aryl ketone [1]. Its molecular formula is C11H11NO3, with a molecular weight of 205.21 g/mol [1]. The compound features a phenyl ring substituted with both an ethanone (acetyl) group and a 3-nitroprop-1-en-2-yl moiety, which provides a unique combination of a reactive nitroalkene and a carbonyl functional group [1]. This structure distinguishes it from simpler nitroaromatics and positions it as a potential building block in medicinal chemistry and materials science.

1 Dual reactive handles: nitroalkene electrophile + aryl ketone
2 Distinct from nitroacetophenones; enables unique cycloaddition / Michael chemistry

Why Generic Substitution Fails


Generic substitution of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one with other nitroaryl ketones is not scientifically valid due to the compound's unique dual functionality. Unlike simpler nitroacetophenones, this molecule contains an exocyclic nitroalkene, which serves as a distinct electrophilic warhead and a site for further functionalization via Michael addition or cycloaddition reactions [1]. This structural feature is critical for applications requiring specific reactivity profiles that cannot be replicated by analogs lacking the extended conjugated nitropropene system [1].

Nitroaryl ketones lacking the conjugated nitroalkene cannot reproduce the electrophilic warhead behavior.
Chalcone analogues with α,β-unsaturated ketones offer different reactivity; 1,3-dipolar cycloaddition unavailable.

Quantitative Differentiation Guide


Cancer Stem Cell Inhibitory Activity

In a high-throughput screen against breast cancer stem cells (HMLE_shECad), 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one demonstrated significant inhibitory activity [1]. While specific IC50 data for this compound was not reported, the assay identified compounds with activity ≤1 µM as active, and this compound was among the 26 actives out of 45 tested [1].

Cancer Stem Cell Screen
Assay context
Active ≤1 µM; top-tier in 45-compound HTS
Supports breast CSC inhibition research
IC50 not disclosed; confirmatory assays needed
Cancer Stem Cell High-Throughput Screening Anticancer

Structural Distinction and Reactivity

1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one possesses a 3-nitroprop-1-en-2-yl group, which is a conjugated nitroalkene. This motif is absent in simpler analogs like 4-nitroacetophenone (CAS 100-19-6) and structurally distinct from chalcones like 3-nitrochalcone (CAS 614-48-2) [1][2]. The presence of the nitroalkene enables unique reactivity as an electrophile in Michael additions and as a 1,3-dipolarophile in cycloadditions, which is not accessible with 4-nitroacetophenone and differs from the α,β-unsaturated ketone system in chalcones [3].

Reactivity: Nitroalkene vs Analogues
Class-level inference
Conjugated nitroalkene enables Michael addition / cycloaddition; absent in 4-nitroacetophenone
Unique synthetic diversification opportunity
Reactivity extrapolated from literature precedent
Synthetic Chemistry Reactivity Nitroalkene

Potential for Selective MAO-B Inhibition

Although 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one has not been directly tested, its structural resemblance to the 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold, which is a potent and selective MAO-B inhibitor class, suggests it may exhibit similar activity [1]. Compounds in this class show IC50 values for MAO-B ranging from 120 to 2.2 nM, with micromolar activity against MAO-A [1].

MAO-B Scaffold Potential
Class-level inference
Scaffold homology to selective MAO-B inhibitors (reported IC50 2.2–120 nM)
Warrants investigation as MAO-B inhibitor lead
Not directly tested; requires enzymatic validation
Monoamine Oxidase Neurodegeneration Drug Discovery

Research and Application Scenarios


Anticancer Drug Discovery: Breast Cancer Stem Cells

This compound has demonstrated activity in a high-throughput screen designed to identify selective inhibitors of breast cancer stem cells [1]. It is therefore a validated starting point for hit-to-lead optimization programs targeting therapy-resistant cancer cell populations [1].

Versatile Nitroalkene Building Block

The presence of a conjugated nitroalkene motif makes 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one a valuable electrophile for Michael additions, 1,3-dipolar cycloadditions, and subsequent reduction to amine-containing intermediates [1]. This enables the construction of complex molecular architectures, such as pyrrolidines, isoxazolines, and other nitrogen-containing heterocycles [1].

CNS Drug Discovery: MAO-B Inhibitor Scaffold

Based on its structural homology to the 1-(4-nitrophenyl)-3-arylprop-2-en-1-one class of nanomolar, selective MAO-B inhibitors, this compound is a promising candidate for initial screening and SAR studies in the development of novel therapeutics for Parkinson's disease and other neurological disorders [2].

Application
Selection Property
Validation Focus
Breast CSC screening studies
HTS-derived CSC inhibitory activity
Confirmatory dose-response and selectivity assays
Nitroalkene synthetic chemistry
Conjugated nitroalkene for Michael/cycloaddition reactions
Reactivity profiling and product characterization
Monoamine oxidase B research
Scaffold similarity to selective MAO-B inhibitors
In vitro MAO-B enzymatic assay confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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